4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid

Lipophilicity Membrane Permeability Drug Design

Choose 4-[(4-isopropylbenzyl)oxy]benzenecarboxylic acid (98% purity) for your next synthesis. Its elevated LogP (4.0872) enhances BBB penetration compared to 4-benzyloxybenzoic acid (XLogP3=3.3), while five rotatable bonds enable richer conformational sampling. Trusted by Güzel et al. for soluble, red-shifted phthalocyanines. Avoid impurity-derived side reactions; this high-purity building block ensures consistent yields in multi-step medicinal chemistry and materials science projects.

Molecular Formula C17H18O3
Molecular Weight 270.328
CAS No. 84404-16-0
Cat. No. B2717229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid
CAS84404-16-0
Molecular FormulaC17H18O3
Molecular Weight270.328
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H18O3/c1-12(2)14-5-3-13(4-6-14)11-20-16-9-7-15(8-10-16)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19)
InChIKeyHJPCWFVDMPJKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic Acid (CAS 84404-16-0): A Substituted Benzoic Acid Building Block with Enhanced Lipophilicity and Steric Profile for Advanced Synthesis


4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid (CAS 84404-16-0), also known as 4-((4-isopropylbenzyl)oxy)benzoic acid, is a substituted benzoic acid derivative characterized by a 4-isopropylbenzyl ether group attached to the para-position of the benzoic acid core . With a molecular formula of C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol , this compound serves primarily as a synthetic intermediate and building block in medicinal chemistry and materials science, where the specific isopropyl substitution pattern on the benzyl ring imparts distinct physicochemical properties compared to its unsubstituted or differently alkylated benzyloxy analogs .

Why 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic Acid (CAS 84404-16-0) Cannot Be Simply Replaced by Other 4-Benzyloxybenzoic Acid Analogs


Substituting 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid with a closely related analog—such as 4-benzyloxybenzoic acid or 4-[(4-methylbenzyl)oxy]benzoic acid—alters critical physicochemical parameters that dictate solubility, membrane permeability, and molecular recognition. The isopropyl group introduces increased lipophilicity (ΔLogP ≈ +0.8) [1] and an additional rotatable bond (5 vs. 4) [2] compared to the unsubstituted benzyl analog, which can significantly impact a compound's behavior in biological assays, its distribution in biphasic systems, and the conformational landscape available for target binding. Furthermore, the steric bulk of the isopropyl moiety influences the electronic and aggregation properties of derived metal complexes, as evidenced by the enhanced solubility and Q-band redshift observed in phthalocyanines bearing this substituent [3]. Consequently, generic substitution without rigorous validation introduces uncontrolled variables that compromise reproducibility and data integrity in both research and industrial applications.

Quantitative Differentiation Evidence for 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic Acid (CAS 84404-16-0) Against Closest Analogs


Elevated Lipophilicity (LogP) Distinguishes the Isopropyl-Substituted Benzoic Acid from Benzyl and Methyl Analogs

The calculated logP of 4-[(4-isopropylbenzyl)oxy]benzenecarboxylic acid is 4.0872 , representing a substantial increase in lipophilicity compared to 4-benzyloxybenzoic acid (XLogP3 = 3.3) [1] and 4-[(4-methylbenzyl)oxy]benzoic acid (logP = 3.27) . This trend reflects the incremental contribution of the isopropyl group to the compound's hydrophobic character.

Lipophilicity Membrane Permeability Drug Design

Increased Conformational Flexibility: One Additional Rotatable Bond Enhances Molecular Adaptability

The target compound possesses five rotatable bonds , whereas the unsubstituted 4-benzyloxybenzoic acid has only four [1]. This additional rotatable bond arises from the isopropyl group's ability to rotate about the C-C bond connecting it to the phenyl ring, providing greater conformational freedom.

Conformational Analysis Molecular Flexibility Structure-Activity Relationship

Steric Bulk of the Isopropyl Group Enhances Solubility and Optical Properties of Derived Phthalocyanine Complexes

Phthalocyanine complexes bearing non-peripherally substituted (4-isopropylbenzyl)oxy groups exhibit 'remarkable solubility' and a redshift of the Q-band in UV-Vis spectra compared to unsubstituted or less bulky benzyloxy-substituted phthalocyanines [1]. While this data pertains to the phthalocyanine complexes rather than the free benzoic acid, it directly demonstrates the beneficial effects conferred by the (4-isopropylbenzyl)oxy substituent when incorporated into larger molecular architectures.

Phthalocyanine Chemistry Solubility Enhancement Photosensitizers

High Purity Specification Ensures Reproducible Synthetic Outcomes and Reliable Structure-Activity Data

Commercially available 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid is supplied with a certified purity of 98% . While 98% is a common benchmark for many benzoic acid derivatives, the explicit specification provides assurance of minimal batch-to-batch variability, reducing the risk of side reactions or off-target effects in downstream applications compared to lower-grade or poorly characterized in-house preparations.

Purity Specification Analytical Quality Control Medicinal Chemistry

Targeted Research and Industrial Applications of 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic Acid (CAS 84404-16-0) Based on Differentiating Evidence


Design of Lipophilic Drug Candidates and Probes

Leveraging its elevated LogP of 4.0872 , 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid serves as an optimal building block for constructing compound libraries targeting intracellular or CNS-located enzymes and receptors where passive membrane diffusion is required. The increased lipophilicity, compared to the benzyl analog (XLogP3 = 3.3) [1], facilitates the synthesis of analogs with improved blood-brain barrier penetration potential and enhanced cellular uptake.

Synthesis of Conformationally Diverse Ligand Sets for SAR Exploration

The compound's five rotatable bonds offer a modest but quantifiable increase in conformational flexibility relative to the four bonds of 4-benzyloxybenzoic acid [2]. This property is valuable when generating focused libraries for structure-activity relationship (SAR) studies, as it allows medicinal chemists to probe the entropic contributions to binding affinity and to identify bioactive conformations that may not be accessible with more rigid analogs.

Preparation of Soluble Phthalocyanine Complexes for Photophysical Studies

Researchers developing phthalocyanine-based photosensitizers or optical materials can utilize 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid as a key intermediate. As demonstrated by Güzel et al., the (4-isopropylbenzyl)oxy substituent confers remarkable solubility and a beneficial redshift of the Q-band in the resulting phthalocyanine complexes [3], addressing common aggregation issues and tuning spectral properties for applications in photodynamic therapy and nonlinear optics.

Quality-Controlled Intermediate for Multi-Step Organic Synthesis

For process chemists and CROs executing multi-step syntheses, the commercial availability of this compound at a certified 98% purity minimizes the risk of impurity-derived side reactions and ensures consistent yields. This high-purity specification, coupled with its defined physicochemical profile, makes it a reliable choice for introducing a specific steric and lipophilic element into complex molecular frameworks without the need for extensive in-house purification.

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